molecular formula C6H9Br2N B2759141 (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane CAS No. 1807939-56-5

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane

Cat. No.: B2759141
CAS No.: 1807939-56-5
M. Wt: 254.953
InChI Key: AJNIXRINLKCETA-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane is a bicyclic compound with the molecular formula C6H9Br2N. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two bromine atoms. It is often used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

The primary targets of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane are currently unknown. This compound is a type of bicyclo[4.1.0]heptene , a class of molecules that have been used as building blocks in organic synthesis . .

Mode of Action

The mode of action of (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring . .

Biochemical Pathways

The biochemical pathways affected by (1S,6S)-7,7-Dibromo-3-azabicyclo[41Bicyclo[4.1.0]heptenes can be involved in a variety of chemical reactions and transformations

Result of Action

The molecular and cellular effects of (1S,6S)-7,7-Dibromo-3-azabicyclo[41The compound is a type of bicyclo[4.1.0]heptene , which can undergo a variety of transformations . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane typically involves the bromination of 3-azabicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to maintain the integrity of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3-azabicyclo[4.1.0]heptane.

    Oxidation Reactions: Oxidation can introduce additional functional groups or modify the existing structure.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

    Substitution: Products include azido- or cyano-substituted derivatives.

    Reduction: The major product is 3-azabicyclo[4.1.0]heptane.

    Oxidation: Products vary depending on the oxidizing agent used, but may include ketones or carboxylic acids.

Scientific Research Applications

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[4.1.0]heptane: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

    7,7-Dichloro-3-azabicyclo[4.1.0]heptane: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    7,7-Diiodo-3-azabicyclo[4.1.0]heptane: Contains iodine atoms, which are larger and more polarizable than bromine, affecting its chemical behavior.

Uniqueness

(1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane is unique due to the presence of bromine atoms, which impart specific reactivity and properties. The bromine atoms make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

(1S,6S)-7,7-dibromo-3-azabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNIXRINLKCETA-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C2(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.